N2-Ethyl-2'-deoxyguanosine
CAS No.: 101803-03-6
Cat. No.: VC20796900
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101803-03-6 |
|---|---|
| Molecular Formula | C12H17N5O4 |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C12H17N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16,20)/t6-,7+,8+/m0/s1 |
| Standard InChI Key | VOKQFDULHQUWAV-XLPZGREQSA-N |
| Isomeric SMILES | CCNC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O |
| SMILES | CCNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
| Canonical SMILES | CCNC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)CO)O |
Introduction
Chemical Properties and Structure
N2-Ethyl-2'-deoxyguanosine possesses a well-defined molecular structure with the chemical formula C12H17N5O4 and a molecular weight of 295.29 g/mol. The compound consists of a deoxyribose sugar moiety connected to an ethylated guanine base through an N-glycosidic bond. The ethyl group is specifically attached at the N2 position of the guanine base, distinguishing it from other modified nucleosides .
This compound is also known by several synonyms including N2-Et-dG, 2'-Deoxy-N-ethylguanosine, and the IUPAC name 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. The systematic structure features a purine ring system with the characteristic functional groups of guanosine, modified by the addition of an ethyl group at the N2 position .
The physical properties of N2-ethyl-2'-deoxyguanosine reflect its nucleoside nature, combining the hydrophilic characteristics of the sugar component with the more hydrophobic properties of the modified base. This amphipathic character influences its solubility in various solvents and its behavior in biological systems. The compound's structure enables it to participate in hydrogen bonding, although the ethyl modification alters its hydrogen bonding pattern compared to unmodified deoxyguanosine .
Table 1: Chemical Properties of N2-Ethyl-2'-deoxyguanosine
| Property | Value |
|---|---|
| CAS Number | 101803-03-6 |
| Molecular Formula | C12H17N5O4 |
| Molecular Weight | 295.29 g/mol |
| IUPAC Name | 2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
| Common Synonyms | N2-Et-dG, 2'-Deoxy-N-ethylguanosine |
| MDL Number | MFCD01631004 |
| Classification | Modified nucleoside, DNA adduct |
N2-Ethyl-2'-deoxyguanosine can be chemically synthesized in laboratory settings, particularly in its triphosphate form for biochemical studies. The synthetic routes typically involve selective modification of the guanine base followed by attachment to the deoxyribose moiety. These synthesis methods are crucial for producing pure compounds for research purposes, enabling detailed studies of its biological effects and interactions .
Research Applications
N2-Ethyl-2'-deoxyguanosine serves as a valuable molecular tool in DNA damage research, providing insights into the mechanisms of acetaldehyde-induced genotoxicity. The chemical synthesis of N2-ethyl-dGTP has enabled detailed kinetic studies of how this modified nucleotide interacts with DNA polymerases. These studies help elucidate the cellular processing of damaged nucleotides and the fidelity of DNA replication in the presence of such modifications. The ability to produce and study this compound in controlled laboratory settings contributes significantly to our understanding of DNA damage pathways .
This modified nucleoside also functions as a biomarker for acetaldehyde exposure and alcohol-induced DNA damage. The detection of N2-ethyl-dG in urine and tissue samples provides a measurable indicator of acetaldehyde-DNA interactions. This biomarker application has potential utility in clinical and epidemiological studies investigating the relationship between alcohol consumption, genetic susceptibility factors, and cancer risk. The development of sensitive and specific methods for detecting and quantifying this adduct enhances our ability to monitor DNA damage in various contexts .
Comparative studies between N2-ethyl-2'-deoxyguanosine and related DNA adducts, such as the structurally similar 1,N2-etheno-2'-deoxyguanosine, offer valuable insights into how subtle structural differences affect biological processing. These comparative analyses help establish structure-activity relationships for DNA adducts and improve our understanding of how specific chemical modifications influence cellular responses to DNA damage. Such knowledge contributes to the broader field of DNA damage biology and informs approaches to studying other types of chemical modifications .
The study of N2-ethyl-2'-deoxyguanosine incorporation and processing by various polymerases provides a model system for investigating translesion synthesis mechanisms. Research has examined how different polymerases, including replicative and specialized translesion polymerases, interact with this adduct. These investigations reveal the versatility and limitations of cellular machinery in handling damaged DNA and highlight the potential roles of different polymerases in both the generation and avoidance of mutations resulting from DNA adducts .
Table 3: Research Applications of N2-Ethyl-2'-deoxyguanosine
| Application Area | Specific Uses | Significance |
|---|---|---|
| DNA Damage Research | Study of acetaldehyde-induced damage mechanisms | Provides molecular understanding of alcohol-related DNA damage |
| Biomarker Development | Detection in tissue and urine samples | Enables monitoring of acetaldehyde exposure in clinical settings |
| Polymerase Kinetics | Analysis of incorporation and extension efficiency | Reveals how DNA replication machinery processes damaged nucleotides |
| Cancer Etiology | Investigation of links to alcohol-induced cancers | Contributes to understanding carcinogenic mechanisms |
| Comparative Adduct Studies | Comparison with other DNA modifications | Establishes structure-activity relationships for DNA adducts |
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